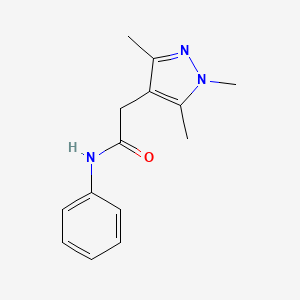
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as PTMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PTMA is a member of the pyrazole family of compounds and has been found to exhibit various biological and pharmacological activities.
Mechanism of Action
The mechanism of action of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of COX-2. By inhibiting COX-2, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the production of prostaglandins, which are involved in the regulation of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may also act on other molecular targets that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for the study of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could be the development of new analogs of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that exhibit improved pharmacological properties. Another area of research could be the study of the safety and efficacy of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be studied for its potential use in the treatment of various inflammatory and infectious diseases. Overall, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown great promise as a research tool for the study of pain, inflammation, and infection.
Synthesis Methods
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid and phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to form N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis method for N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic activities. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to exhibit antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(11(2)17(3)16-10)9-14(18)15-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPNMFTJPFSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
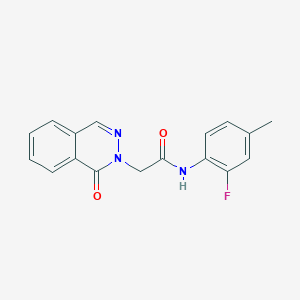
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
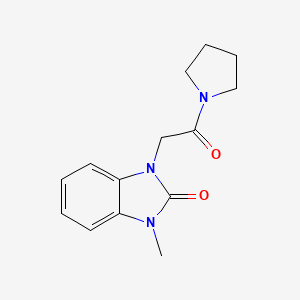
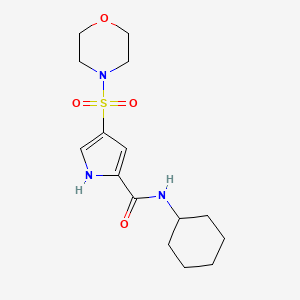
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
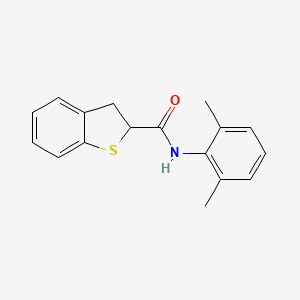
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)
![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)

![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)